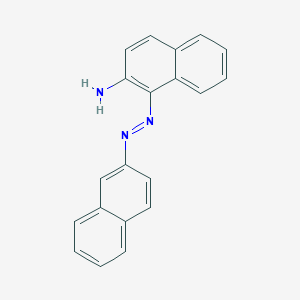
1-(2-Naphthyldiazenyl)-2-naphthylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Naphthyldiazenyl)-2-naphthylamine, commonly known as NDNA, is a synthetic compound that has been widely used in scientific research. NDNA belongs to the class of diazo compounds, which are characterized by the presence of a diazenyl group (-N=N-) in their chemical structure. This compound has attracted the attention of researchers due to its unique properties, such as its ability to act as a fluorescent probe and its potential as an anti-cancer agent.
作用機序
The mechanism of action of NDNA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can damage DNA and other biomolecules. NDNA has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
NDNA has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and xanthine oxidase, which are involved in a range of biological processes.
実験室実験の利点と制限
NDNA has several advantages for lab experiments, including its ability to act as a fluorescent probe and its potential as an anti-cancer agent. However, the compound also has some limitations, such as its complex synthesis process and the potential for toxicity at high concentrations.
将来の方向性
There are several future directions for research on NDNA. One potential area of research is the development of new methods for synthesizing NDNA that are more efficient and scalable. Another area of research is the development of new applications for NDNA, such as its use as a diagnostic tool for cancer or other diseases. Finally, further studies are needed to fully understand the mechanism of action of NDNA and its potential as an anti-cancer agent.
合成法
NDNA can be synthesized through a series of chemical reactions, starting from 2-naphthylamine and 2-nitroso-1-naphthol. The reaction proceeds through a diazo coupling reaction, where the diazonium salt of 2-naphthylamine is coupled with 2-nitroso-1-naphthol to form NDNA. The synthesis of NDNA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
NDNA has been widely used in scientific research as a fluorescent probe to study biological systems. The compound has been used to label proteins, DNA, and other biomolecules to visualize their localization and interactions in living cells. NDNA has also been used to study the mechanism of action of various enzymes and to develop new diagnostic tools for diseases such as cancer.
特性
分子式 |
C20H15N3 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-19-12-10-15-6-3-4-8-18(15)20(19)23-22-17-11-9-14-5-1-2-7-16(14)13-17/h1-13H,21H2 |
InChIキー |
FFRDJVXTPLFGCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C=CC4=CC=CC=C43)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282906.png)
![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-{4-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282908.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282909.png)
![2-bromo-N-{4-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282910.png)
![2-bromo-N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282913.png)
![2-bromo-N-(4-{4-methyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B282914.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide](/img/structure/B282923.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)